2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine
Overview
Description
2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine is a pyridine derivative with the molecular formula C7H5F3INO and a molecular weight of 303.02 g/mol.
Preparation Methods
The synthesis of 2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine typically involves the reaction of 2-bromo-4-iodopyridine with trifluoroacetic acid to form 2-bromo-4-iodo-1-trifluoromethylpyridine. This intermediate is then reacted with sodium iodide under basic conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium iodide, trifluoroacetic acid, and various bases and catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its unique chemical properties.
Materials Science: It is employed in the synthesis of high-performance materials with specific optical and electrochemical properties.
Mechanism of Action
The mechanism of action of 2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine involves its interaction with molecular targets through its trifluoromethyl and pyridine moieties. These interactions can modulate various biological pathways, depending on the specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in crop protection products.
4-Iodo-2-(trifluoromethyl)pyridine: Another pyridine derivative with similar applications in agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-iodo-3-methoxy-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c1-13-5-4(7(8,9)10)2-3-12-6(5)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIWTNJOLPJNJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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